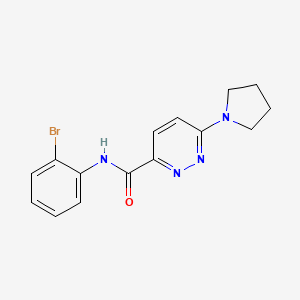
N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
Vue d'ensemble
Description
N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as NMPPPC, is a heterocyclic compound that has been studied for its potential biological applications. It is an important synthetic intermediate for the preparation of various biologically active compounds and has been used in various areas of research, such as medicinal chemistry, biochemistry, and drug discovery. NMPPPC has a wide range of applications, including as an anti-inflammatory, anti-tumor, and anti-viral agent.
Applications De Recherche Scientifique
N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as anti-inflammatory, anti-tumor, and anti-viral agents. It has also been used as a model compound in the study of drug-target interactions and the design of novel drugs.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is not yet fully understood. However, it is believed that its anti-inflammatory, anti-tumor, and anti-viral effects are due to its ability to interact with various cellular targets. It is thought to interact with enzymes, receptors, and other proteins involved in signal transduction pathways, modulating the activity of these pathways and resulting in the desired biological effects.
Biochemical and Physiological Effects
N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been studied for its potential anti-inflammatory, anti-tumor, and anti-viral effects. In vitro studies have shown that N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can inhibit the activity of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). It has also been shown to inhibit the growth of human cancer cells, such as breast, colon, and prostate cancer cells. In addition, N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been shown to inhibit the replication of the human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it is a stable compound, with a long shelf life. However, there are some limitations to its use in laboratory experiments. For example, its solubility in water is limited, and its stability can be affected by light and heat.
Orientations Futures
Future research on N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further studies should be conducted to determine the optimal conditions for its synthesis and to identify new methods for its synthesis. Future studies should also focus on exploring its potential applications in other areas, such as drug delivery and the development of new drugs. Finally, further research should be conducted to determine the safety and efficacy of N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide in vivo.
Méthodes De Synthèse
N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can be synthesized by a variety of methods, including the use of a Grignard reagent, a Wittig reaction, and a Suzuki reaction. In the Grignard reaction, a Grignard reagent is used to form an intermediate, which is then reacted with a pyridazine compound to form N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. In the Wittig reaction, a Wittig reagent is reacted with a pyridine compound to form N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. In the Suzuki reaction, a palladium catalyst is used to react a pyridine compound with a boronic acid to form N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-7-3-4-8-14(13)18-17(22)15-9-10-16(20-19-15)21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAMGUBTADTWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176877 | |
| Record name | 3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(piperidin-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide | |
CAS RN |
1396785-04-8 | |
| Record name | 3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396785-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinecarboxamide, N-(2-methylphenyl)-6-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B6501229.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)
![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)
![ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B6501251.png)

![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)

![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)


![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)
